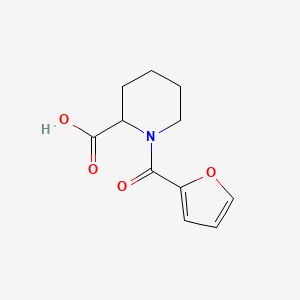

1-(Furan-2-carbonyl)piperidine-2-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(furan-2-carbonyl)piperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c13-10(9-5-3-7-16-9)12-6-2-1-4-8(12)11(14)15/h3,5,7-8H,1-2,4,6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNIKCBOCEIJMLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C(=O)O)C(=O)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(Furan-2-carbonyl)piperidine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Promising Scaffold in Medicinal Chemistry

1-(Furan-2-carbonyl)piperidine-2-carboxylic acid, with the CAS number 1025450-05-8, is a heterocyclic compound that merges two key pharmacophores: the furan ring and the piperidine-2-carboxylic acid moiety.[1][2][3] The furan ring, an electron-rich aromatic system, is a structural component in numerous bioactive molecules and approved drugs, contributing to a wide spectrum of pharmacological activities including antibacterial, anti-inflammatory, and anticancer properties.[4][5][6] Its ability to engage in various interactions with biological targets makes it a valuable scaffold in drug design.[4][5] The piperidine ring is another prevalent structural motif in pharmaceuticals, known for its conformational flexibility and its presence in a multitude of CNS-active agents and other therapeutic compounds.[7] The carboxylic acid group on the piperidine ring introduces a key functional handle for molecular interactions and can influence the pharmacokinetic properties of the molecule.

This guide provides a comprehensive technical overview of this compound, including its chemical properties, a proposed synthesis protocol, potential pharmacological applications based on related structures, analytical methodologies for its characterization, and essential safety information.

Chemical and Physical Properties

While extensive experimental data for this specific molecule is not widely published, its fundamental properties can be summarized as follows.[1][2][3]

| Property | Value | Source(s) |

| CAS Number | 1025450-05-8 | [1][2][3] |

| Molecular Formula | C₁₁H₁₃NO₄ | [1][3] |

| Molecular Weight | 223.23 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Purity | Typically ≥95% from commercial suppliers | [1][2] |

| Physical State | Not available | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available |

Synthesis Protocol: A Proposed Pathway

Proposed Synthesis Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. This compound 95.00% | CAS: 1025450-05-8 | AChemBlock [achemblock.com]

- 4. Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules [mdpi.com]

- 9. Separation of 1-Acetylpiperidine-4-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 10. isotope.com [isotope.com]

Spectroscopic Data for 1-(Furan-2-carbonyl)piperidine-2-carboxylic acid: A Technical Guide

Introduction

1-(Furan-2-carbonyl)piperidine-2-carboxylic acid (CAS 1025450-05-8) is a heterocyclic compound with a molecular formula of C₁₁H₁₃NO₄ and a molecular weight of 223.23 g/mol .[1][2][3][4] Its structure, featuring a furan moiety attached via an amide linkage to a piperidine-2-carboxylic acid core, makes it a molecule of interest in medicinal chemistry and drug development. A thorough understanding of its spectroscopic properties is fundamental for its synthesis, characterization, and quality control.

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, based on an analysis of its constituent functional groups and data from related chemical structures. The information presented herein is intended to guide researchers in the identification and characterization of this molecule.

Molecular Structure and Spectroscopic Correlation Workflow

The key to interpreting the spectroscopic data for this molecule lies in understanding its two primary structural components: the furan-2-carbonyl group and the piperidine-2-carboxylic acid group . The electronic environment of each atom in these moieties will dictate its signature in NMR, IR, and mass spectra.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The expected chemical shifts for this compound are detailed below. The numbering convention used is illustrated in the following diagram.

Caption: Numbering scheme for this compound.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the furan ring, the piperidine ring, and the carboxylic acid proton.

| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H (Carboxylic Acid) | 10.0 - 13.0 | Singlet (broad) | The chemical shift is concentration and solvent dependent due to hydrogen bonding.[5] |

| H₁₁ | 7.6 - 7.8 | Doublet of doublets | Corresponds to the proton on C₁₁ of the furan ring, adjacent to the oxygen atom.[6] |

| H₉ | 7.2 - 7.4 | Doublet of doublets | Corresponds to the proton on C₉ of the furan ring, adjacent to the carbonyl group.[6] |

| H₁₀ | 6.5 - 6.7 | Doublet of doublets | Corresponds to the proton on C₁₀ of the furan ring.[6] |

| H₂ | 4.8 - 5.2 | Doublet of doublets | The alpha-proton on the piperidine ring, deshielded by the adjacent nitrogen and carboxylic acid group. |

| H₆ (axial & equatorial) | 3.0 - 3.8 | Multiplet | Protons on the carbon adjacent to the nitrogen in the piperidine ring. |

| H₃, H₄, H₅ (axial & equatorial) | 1.5 - 2.5 | Multiplet | The remaining methylene protons of the piperidine ring.[7] |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments.

| Carbon(s) | Expected Chemical Shift (δ, ppm) | Notes |

| C₇ (Carboxylic Acid) | 170 - 185 | The carbonyl carbon of the carboxylic acid.[5] |

| C₈ (Amide) | 158 - 165 | The carbonyl carbon of the amide. |

| C₁₁ (Furan) | 145 - 150 | The carbon atom in the furan ring adjacent to the oxygen.[8] |

| C (Furan, C attached to carbonyl) | 145 - 150 | The carbon atom in the furan ring to which the carbonyl group is attached. |

| C₉, C₁₀ (Furan) | 110 - 125 | The other two carbon atoms in the furan ring.[8] |

| C₂ | 55 - 65 | The alpha-carbon of the piperidine ring, attached to the nitrogen and the carboxylic acid group. |

| C₆ | 40 - 50 | The carbon atom adjacent to the nitrogen in the piperidine ring. |

| C₃, C₄, C₅ | 20 - 35 | The remaining methylene carbons of the piperidine ring.[9] |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational frequencies of the key functional groups present in the molecule.

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity | Notes |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad | A very broad band characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[5][10] |

| C-H (Furan) | 3100 - 3150 | Medium | Aromatic C-H stretching.[10] |

| C-H (Piperidine) | 2850 - 2950 | Strong | Aliphatic C-H stretching.[11] |

| C=O (Carboxylic Acid) | 1700 - 1725 | Strong | Carbonyl stretch of a hydrogen-bonded carboxylic acid.[5][10][11] |

| C=O (Amide) | 1630 - 1660 | Strong | The amide I band, typically at a lower frequency due to resonance. |

| C=C (Furan) | 1500 - 1600 | Medium | Aromatic ring stretching vibrations.[10] |

| C-O (Furan & Carboxylic Acid) | 1000 - 1300 | Strong | C-O stretching vibrations.[11] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used to confirm its structure.

-

Molecular Ion (M⁺): The expected nominal mass for the molecular ion [M]⁺ would be m/z 223. The high-resolution mass should correspond to the exact mass of C₁₁H₁₃NO₄.

-

Key Fragmentation Pathways:

-

Loss of CO₂: A common fragmentation for carboxylic acids is the loss of a carboxyl group as CO₂ (44 Da), leading to a fragment ion at m/z 179.

-

Furan-2-carbonyl cation: Cleavage of the amide bond can result in the formation of the furan-2-carbonyl cation (m/z 95).

-

Piperidine-2-carboxylic acid fragment: Cleavage of the amide bond could also lead to a fragment corresponding to piperidine-2-carboxylic acid (m/z 129).

-

Piperidine ring fragmentation: The piperidine ring can undergo various ring-opening and fragmentation pathways.

-

Experimental Protocols

Sample Preparation for NMR

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with a pH adjustment). The choice of solvent is critical as it can influence the chemical shifts, particularly of the acidic proton.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher for better resolution.

Sample Preparation for IR (ATR)

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

Sample Preparation for MS (ESI)

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Introduce the sample into the electrospray ionization (ESI) source of the mass spectrometer via direct infusion or after separation by liquid chromatography.

-

Acquire the mass spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

Conclusion

The spectroscopic data presented in this guide, derived from the fundamental principles of NMR, IR, and mass spectrometry and supported by data from related compounds, provides a robust framework for the characterization of this compound. Researchers and drug development professionals can utilize this information to confirm the identity, assess the purity, and elucidate the structure of this compound in their studies.

References

- 1. This compound 95.00% | CAS: 1025450-05-8 | AChemBlock [achemblock.com]

- 2. This compound 95% 1025450-05-8 | Chempure [chempure.in]

- 3. This compound [cymitquimica.com]

- 4. This compound [cymitquimica.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. mdpi.com [mdpi.com]

- 7. Piperidine-2-carboxylate | C6H11NO2 | CID 25200477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Furan(110-00-9) 13C NMR [m.chemicalbook.com]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. eng.uc.edu [eng.uc.edu]

An In-depth Technical Guide to the Solubility of N-Acyl Piperidine Carboxylic Acids in Organic Solvents

Foreword: The Quintessential Role of Solubility in Drug Development

N-acyl piperidine carboxylic acids represent a privileged scaffold in modern medicinal chemistry. This structural motif is integral to a multitude of therapeutic agents, where the piperidine ring acts as a versatile linker or pharmacophore, the N-acyl group modulates properties like metabolic stability and receptor affinity, and the carboxylic acid provides a crucial interaction point or a handle for prodrug strategies. However, the journey from a promising lead compound to a viable drug candidate is fraught with physicochemical challenges, chief among them being solubility. Poor solubility in both aqueous and organic media can cripple a development pipeline, leading to issues in synthesis, purification, formulation, and ultimately, bioavailability.

This guide provides an in-depth exploration of the solubility of N-acyl piperidine carboxylic acids in organic solvents. We will dissect the molecular determinants of solubility for this specific chemical class, provide a framework for rational solvent selection, and detail robust experimental protocols for accurate solubility determination. This is not merely a collection of data but a strategic manual for researchers, scientists, and drug development professionals to navigate and master one of the most fundamental properties in chemical science.

Molecular Architecture and its Solubility Implications

The solubility of any compound is governed by the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" is a useful heuristic, but a deeper understanding requires analyzing the specific functional groups within the N-acyl piperidine carboxylic acid structure.

The molecule can be deconstructed into three key domains:

-

The Piperidine Ring: A saturated heterocycle that is largely nonpolar, contributing to solubility in less polar solvents.[1] However, the nitrogen atom introduces basicity and a site for hydrogen bonding.[2]

-

The Carboxylic Acid (-COOH): A highly polar, acidic group capable of acting as both a hydrogen bond donor (via the -OH) and acceptor (via the C=O). This group strongly favors interactions with polar protic and aprotic solvents.

-

The N-Acyl Group (R-C(=O)-N-): An amide linkage that is polar and can act as a hydrogen bond acceptor at the carbonyl oxygen. The nature of the 'R' group significantly impacts overall lipophilicity. A small alkyl group maintains some polarity, while a large, aromatic, or long-chain alkyl group will dramatically increase nonpolar character.

The solubility of a given N-acyl piperidine carboxylic acid is thus a delicate balance between these competing functionalities. The molecule possesses an amphiphilic character, with polar "heads" (the acid and amide groups) and a relatively nonpolar "tail" (the piperidine ring and the acyl R-group).

The Solvent's Role: A Spectrum of Interactions

The choice of an organic solvent is critical and dictates the success of processes from synthesis and purification to formulation.[3] Solvents are broadly classified based on their polarity and their ability to donate hydrogen bonds.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents are excellent for dissolving N-acyl piperidine carboxylic acids. Their ability to act as both hydrogen bond donors and acceptors allows them to solvate the carboxylic acid and the N-acyl group effectively.[4][5] For compounds with smaller, less lipophilic acyl groups, these solvents are often the best choice.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone, THF): These solvents possess significant dipole moments and can act as hydrogen bond acceptors but not donors. They are highly effective at solvating the polar parts of the molecule. DMF and DMSO are particularly powerful solvents. Acetone, THF, and ethyl acetate are also effective, especially for compounds with increased lipophilic character.[6]

-

Nonpolar Solvents (e.g., Hexanes, Toluene, Dichloromethane): Solubility in these solvents is generally low, unless the N-acyl 'R' group and any other substituents are large and lipophilic, overpowering the polar functionalities.[2][7] Dichloromethane (DCM) and chloroform occupy a middle ground; their moderate polarity allows them to dissolve a broader range of compounds, which is why they are frequently used in synthesis and chromatography.[3][8]

Data Presentation: Predicted Solubility Trends

The following table summarizes the expected qualitative solubility of a typical N-acyl piperidine carboxylic acid across various solvent classes. The actual solubility will be highly dependent on the specific substitutions.

| Solvent Class | Representative Solvents | Key Interactions | Expected Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | H-bond donating & accepting, Dipole-Dipole | High | Effectively solvates both the carboxylic acid and N-acyl groups.[4] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | H-bond accepting, Dipole-Dipole | High to Moderate | Strong H-bond acceptance solvates the carboxylic acid proton. Good for a wide range of lipophilicities.[6] |

| Moderate Polarity | DCM, Chloroform, THF | Dipole-Dipole, weak H-bond acceptance | Moderate to Low | A balance of polarity that can accommodate the amphiphilic nature of the molecule. Often used in synthesis.[3][8] |

| Nonpolar Aromatic | Toluene, Benzene | Van der Waals, π-stacking (if R-group is aromatic) | Low | Fails to effectively solvate the polar carboxylic acid and amide groups. |

| Nonpolar Aliphatic | Hexanes, Cyclohexane | Van der Waals | Very Low | Strong mismatch in polarity. These are often used as anti-solvents for crystallization.[2][8] |

A Systematic Approach to Solvent Selection & Solubility Screening

For a novel N-acyl piperidine carboxylic acid, a systematic approach to solvent screening is more efficient than random trial and error. The goal is to quickly identify suitable solvents for different applications (e.g., reaction, purification, analysis).

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The gold standard for determining thermodynamic or equilibrium solubility is the shake-flask method. This protocol ensures that a saturated solution is formed and accurately measured.

Principle:

An excess of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The saturated supernatant is then separated from the undissolved solid and its concentration is determined, typically by HPLC-UV.

Materials & Equipment:

-

N-acyl piperidine carboxylic acid (solid, high purity)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)

-

Orbital shaker or rotator with temperature control

-

Syringe filters (0.22 µm or 0.45 µm, chemically compatible with the solvent)

-

Syringes

-

Volumetric flasks and pipettes

-

Calibrated HPLC-UV system

Step-by-Step Methodology:

-

Preparation of Stock Standard: a. Accurately weigh approximately 5-10 mg of the compound into a volumetric flask (e.g., 10 mL). b. Dissolve and dilute to volume with a suitable solvent in which the compound is freely soluble (e.g., acetonitrile or methanol) to create a primary stock solution of known concentration (e.g., 0.5-1.0 mg/mL). c. Prepare a series of calibration standards (typically 5-7 concentrations) by serial dilution of the primary stock.

-

Sample Preparation (Shake-Flask): a. Add an excess amount of the solid compound to a glass vial. "Excess" means enough solid will remain undissolved at equilibrium. A starting point is 2-5 mg of solid per 1 mL of solvent.[1] b. Accurately add a known volume of the test solvent (e.g., 1 mL) to the vial. c. Securely cap the vials to prevent solvent evaporation. d. Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Equilibration: a. Agitate the samples for a predetermined period. A typical duration is 24-48 hours. b. Self-Validation Check: To ensure equilibrium has been reached, time-point sampling (e.g., at 24, 48, and 72 hours) can be performed. Equilibrium is confirmed when the measured concentration does not change significantly between later time points.

-

Sample Processing: a. After agitation, allow the vials to stand undisturbed for at least 1-2 hours to let the excess solid settle. b. Carefully withdraw an aliquot of the supernatant using a syringe. c. Immediately filter the aliquot through a chemically-resistant syringe filter into a clean HPLC vial. This step is critical to remove all undissolved particulates. d. Dilute the filtered sample with a known volume of mobile phase or a suitable solvent to bring its concentration within the range of the calibration curve. A precise dilution factor is essential for accurate calculation.

-

Analysis and Calculation: a. Analyze the calibration standards and the diluted samples by HPLC-UV. b. Generate a calibration curve by plotting the peak area against the concentration of the standards. The curve should have a correlation coefficient (r²) of >0.99. c. Determine the concentration of the diluted sample using the regression equation from the calibration curve. d. Calculate the original solubility in the test solvent using the following formula:

Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

Advanced Considerations and Predictive Models

While experimental determination is definitive, computational models can provide valuable early insights into solubility, saving time and resources.[9]

-

Quantitative Structure-Property Relationship (QSPR): These models use molecular descriptors to build mathematical equations that correlate a compound's structure with its solubility.[9] While general QSPR models exist, their accuracy is highest when trained on datasets of structurally similar compounds.

-

Machine Learning Approaches: Modern approaches utilize machine learning algorithms (e.g., Random Forest, Support Vector Machines) trained on large solubility datasets.[10][11][12] These models can predict solubility in various organic solvents with increasing accuracy, often achieving a determination coefficient (R²) of 0.90 or higher.[10][12]

-

Thermodynamic Models (e.g., COSMO-RS, UNIFAC): These first-principle methods calculate solubility based on thermodynamic parameters and molecular surface interactions.[11] They can be computationally intensive but offer predictions without the need for extensive training data.

The judicious use of these predictive tools can help prioritize which solvents to screen experimentally, accelerating the drug development process.

Conclusion

The solubility of N-acyl piperidine carboxylic acids in organic solvents is a complex but manageable property. A thorough understanding of the interplay between the molecule's functional groups—the polar carboxylic acid and N-acyl moieties, and the nonpolar piperidine ring and its substituents—provides the foundation for rational solvent selection. By combining this theoretical framework with systematic experimental screening and robust analytical methods like the shake-flask protocol, researchers can efficiently characterize and optimize the solubility of these vital pharmaceutical building blocks. As computational tools continue to evolve, an integrated approach combining predictive modeling with targeted experimentation will pave the way for more rapid and successful drug development.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. acgpubs.org [acgpubs.org]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. What are the phase behavior of Piperidine Series in different mixtures? - Blog [btcpharmtech.com]

- 8. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]

- 9. lifechemicals.com [lifechemicals.com]

- 10. Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. d-nb.info [d-nb.info]

- 12. research.unipd.it [research.unipd.it]

An In-depth Technical Guide to the Metabolic Activation of the Furan Ring by Cytochrome P450

Foreword: The Janus-Faced Nature of the Furan Ring in Drug Development

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a prevalent structural motif in a multitude of pharmaceuticals, industrial chemicals, and naturally occurring compounds. Its presence can bestow favorable pharmacological properties; however, it is also a well-recognized structural alert for toxicologists. This duality stems from its susceptibility to metabolic activation by cytochrome P450 (CYP) enzymes, a process that can convert the relatively inert furan moiety into a highly reactive and cytotoxic species. For researchers, scientists, and drug development professionals, a comprehensive understanding of this bioactivation pathway is not merely academic—it is a critical necessity for the design of safer medicines and the accurate assessment of chemical risk. This guide provides a detailed exploration of the core mechanisms, experimental methodologies, and toxicological implications of furan ring bioactivation, grounded in established scientific principles and field-proven insights.

The Core Mechanism: Unmasking the Reactive Intermediate

The toxicity associated with many furan-containing compounds is not a property of the parent molecule but is instead a consequence of its metabolic transformation.[1] The central event in this process is the CYP-mediated oxidation of the furan ring, which generates highly electrophilic intermediates.[2][3][4]

The primary pathway involves the oxidation of the furan ring to form an unstable epoxide or, more significantly for unsubstituted furan, a reactive α,β-unsaturated dialdehyde known as cis-2-butene-1,4-dial (BDA).[2][5][6] This highly reactive metabolite is considered the ultimate toxicant responsible for the adverse effects of furan.[7][8]

The formation of BDA is a critical event, as this molecule readily reacts with cellular nucleophiles, including amino acid residues in proteins (such as cysteine and lysine) and nitrogenous bases in DNA.[2][9][10] These covalent modifications, or adducts, can disrupt cellular function, leading to cytotoxicity, and in some cases, genotoxicity.[7][11]

Caption: General pathway of CYP-mediated metabolic activation of the furan ring.

The Key Enzymatic Player: Cytochrome P450 2E1 (CYP2E1)

While several CYP isoforms can metabolize furans, cytochrome P450 2E1 (CYP2E1) is consistently identified as the primary enzyme responsible for the bioactivation of furan to BDA, particularly at low, environmentally relevant concentrations.[2][5][12] Studies using recombinant human P450s have demonstrated that CYP2E1 exhibits the highest activity for furan oxidation compared to other major hepatic CYPs.[5][12]

The central role of CYP2E1 has significant toxicological implications:

-

Interspecies and Interindividual Variability: The expression and activity of CYP2E1 can vary significantly between species and among human populations due to genetic polymorphisms and environmental factors (e.g., alcohol consumption, obesity). This variability can influence an individual's susceptibility to furan-induced toxicity.

-

Induction and Inhibition: Exposure to inducers of CYP2E1, such as ethanol and acetone, can enhance the metabolic activation of furan and exacerbate its toxicity.[2] Conversely, inhibitors of CYP2E1 can block the formation of BDA and mitigate furan's harmful effects.[5][12]

The correlation between CYP2E1 activity and the rate of BDA formation underscores the importance of this enzyme in the risk assessment of furan-containing compounds.[5]

The Aftermath: Toxicological Consequences of Furan Bioactivation

The formation of BDA and its subsequent adduction to cellular macromolecules can trigger a cascade of deleterious events, culminating in organ toxicity. The liver, being the primary site of CYP-mediated metabolism, is a major target for furan-induced toxicity, often manifesting as hepatotoxicity and, in chronic exposure scenarios, carcinogenicity.[3][4][13]

Key toxicological outcomes include:

-

Protein Dysfunction: Covalent binding of BDA to proteins can alter their structure and function, leading to enzyme inactivation, disruption of cellular signaling pathways, and impairment of mitochondrial energy production.[14]

-

Oxidative Stress: Furan metabolism can deplete cellular stores of glutathione (GSH), a critical antioxidant, as GSH can react with BDA in a detoxification attempt.[2][3] This depletion can lead to an imbalance in the cellular redox state and induce oxidative stress.

-

DNA Damage: BDA can react with DNA bases to form adducts, which, if not repaired, can lead to mutations and contribute to the carcinogenic potential of furan.[7][9] Recent studies have also shown that furan can induce DNA damage and apoptosis in other cell types, such as Sertoli cells.[15]

-

Cytotoxicity: The culmination of these insults leads to cellular damage and death, which can manifest as necrosis in target organs like the liver, kidneys, and lungs.[3]

Investigating Furan Bioactivation: Experimental Approaches

A multi-faceted experimental approach is necessary to fully characterize the metabolic activation and potential toxicity of a furan-containing compound. These investigations typically progress from simple in vitro systems to more complex cellular and in vivo models.

In Vitro Metabolic Stability and Metabolite Identification

The initial assessment of a furan-containing compound's metabolic fate is often performed using subcellular fractions, primarily liver microsomes, which are rich in CYP enzymes.

Experimental Protocol: In Vitro Microsomal Assay for Furan Metabolism

-

Preparation of Incubation Mixture:

-

In a microcentrifuge tube, combine liver microsomes (from human or relevant preclinical species), a NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+), and a buffer (e.g., potassium phosphate buffer, pH 7.4).

-

Pre-incubate the mixture at 37°C for 5-10 minutes to allow the temperature to equilibrate.

-

-

Initiation of the Reaction:

-

Add the furan-containing test compound (dissolved in a suitable solvent like acetonitrile or DMSO) to the pre-warmed microsomal mixture to initiate the metabolic reaction. The final solvent concentration should be kept low (typically <1%) to avoid inhibiting enzymatic activity.

-

-

Trapping of the Reactive Metabolite (BDA):

-

To detect the unstable BDA, a trapping agent is included in the incubation. Common trapping agents include:

-

-

Incubation and Termination:

-

Incubate the reaction mixture at 37°C with shaking for a defined period (e.g., 0, 15, 30, 60 minutes).

-

Terminate the reaction by adding a cold organic solvent, such as acetonitrile, which precipitates the proteins.

-

-

Sample Processing and Analysis:

-

Centrifuge the terminated reaction mixture to pellet the precipitated protein.

-

Transfer the supernatant to a new tube or a 96-well plate for analysis.

-

Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the parent compound and the trapped BDA adduct.

-

Data Presentation: Comparative Metabolic Rates

| Species | Microsomal Protein (mg/mL) | Furan Concentration (µM) | Rate of BDA Formation (pmol/min/mg protein) |

| Human | 0.5 | 20 | 150 ± 25 |

| Rat | 0.5 | 20 | 220 ± 30 |

| Mouse | 0.5 | 20 | 350 ± 40 |

| Dog | 0.5 | 20 | 45 ± 10 |

Fictional data for illustrative purposes.

Caption: Workflow for an in vitro microsomal assay to study furan metabolism.

Cellular Models: Assessing Cytotoxicity

To move beyond metabolism and assess the biological consequences of furan bioactivation, cell-based assays are employed. Hepatocytes, the primary cell type in the liver, are the most relevant model for studying furan-induced hepatotoxicity.[8][13]

Experimental Protocol: Hepatocyte Cytotoxicity Assay

-

Cell Culture:

-

Plate cryopreserved or freshly isolated hepatocytes (human or animal) in collagen-coated plates.

-

Allow the cells to attach and form a monolayer.

-

-

Compound Treatment:

-

Treat the hepatocytes with various concentrations of the furan-containing compound for a specified duration (e.g., 24, 48 hours).

-

Include a vehicle control (the solvent used to dissolve the compound) and a positive control (a known hepatotoxin).

-

-

Assessment of Cytotoxicity:

-

LDH Release Assay: Measure the activity of lactate dehydrogenase (LDH) released into the cell culture medium. LDH is a cytosolic enzyme that is released upon cell membrane damage, serving as an indicator of cytotoxicity.

-

MTT/XTT Assay: Assess cell viability by measuring the metabolic activity of the cells. Viable cells can reduce tetrazolium salts (like MTT or XTT) to a colored formazan product, which can be quantified spectrophotometrically.

-

ATP Content Assay: Measure intracellular ATP levels as an indicator of cell health and mitochondrial function. A decrease in ATP is an early marker of cytotoxicity.

-

-

Data Analysis:

-

Calculate the percentage of cytotoxicity or the percentage of viable cells relative to the vehicle control.

-

Determine the EC50 value (the concentration at which 50% of the maximal effect is observed).

-

Bridging to In Vivo: The Importance of a Self-Validating System

While in vitro assays provide crucial mechanistic insights, the ultimate assessment of a compound's toxicity requires in vivo studies. The protocols described above form a self-validating system. For instance, if a compound shows rapid metabolic turnover in microsomes and high cytotoxicity in hepatocytes, this provides a strong rationale for its potential in vivo toxicity. Conversely, if a furan-containing compound is stable in microsomes and non-toxic to hepatocytes, it is less likely to be a concern in vivo. This integrated approach, combining metabolic and toxicological endpoints, is a cornerstone of modern drug safety assessment.

Conclusion and Future Perspectives

The metabolic activation of the furan ring by cytochrome P450, particularly CYP2E1, is a well-established pathway leading to the formation of the reactive metabolite BDA and subsequent toxicity. A thorough understanding of this mechanism is paramount for any scientist working with furan-containing molecules. The experimental workflows outlined in this guide provide a robust framework for evaluating the metabolic stability and cytotoxic potential of these compounds. As our analytical capabilities continue to advance, future research will likely focus on more sensitive biomarkers of furan exposure and effect, as well as the development of computational models to better predict the toxic potential of novel furan derivatives early in the drug discovery process.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Toxicity mediated by reactive metabolites of furans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Trapping of cis-2-butene-1,4-dial to measure furan metabolism in human liver microsomes by cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Electrophilic intermediates produced by bioactivation of furan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanisms of Furan-Induced Toxicity and Carcinogenicity - Lisa Peterson [grantome.com]

- 8. Comparative Metabolism of Furan in Rodent and Human Cryopreserved Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Trapping of cis-2-Butene-1,4-dial to Measure Furan Metabolism in Human Liver Microsomes by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Prediction of furan pharmacokinetics from hepatocyte studies: comparison of bioactivation and hepatic dosimetry in rats, mice, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Furan impairs cell function by inducing oxidative stress, DNA damage and apoptosis in mouse Sertoli cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

The Interplay of Structure and Dynamics: A Technical Guide to the Theoretical Conformational Analysis of N-Furoyl Piperidines

Introduction: The Significance of N-Furoyl Piperidines in Medicinal Chemistry

The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products.[1] Its conformational flexibility is a double-edged sword: it allows for optimal binding to biological targets, but also presents a challenge for rational drug design. When acylated with a furoyl group, the resulting N-furoyl piperidines introduce further complexity, with the conformational landscape being governed by the interplay between the piperidine ring puckering and the rotation around the newly formed amide bond. Understanding this three-dimensional arrangement is paramount for elucidating structure-activity relationships (SAR) and optimizing the pharmacological profile of this important class of molecules.[2]

This in-depth technical guide provides a comprehensive overview of the theoretical and experimental methodologies employed in the conformational analysis of N-furoyl piperidines. We will delve into the causality behind experimental choices, the self-validating nature of combining theoretical and practical approaches, and provide detailed protocols for key workflows. This guide is intended for researchers, scientists, and drug development professionals seeking to gain a deeper understanding of the conformational behavior of these versatile scaffolds.

Pillar 1: Theoretical Foundations - Unraveling the Conformational Landscape with Computational Chemistry

Theoretical calculations are indispensable for mapping the potential energy surface of flexible molecules like N-furoyl piperidines.[2] Density Functional Theory (DFT) has emerged as a powerful tool, offering a good balance between accuracy and computational cost for studying these systems.[3]

Key Conformational Variables

The conformational space of N-furoyl piperidine is primarily defined by two key degrees of freedom:

-

Piperidine Ring Conformation: The piperidine ring predominantly adopts a chair conformation to minimize torsional and steric strain. However, the presence of substituents or specific intramolecular interactions can lead to the population of higher-energy boat or twist-boat conformations.[4][5]

-

Rotation Around the N-CO Amide Bond: The partial double bond character of the amide C-N bond restricts free rotation, leading to the existence of rotational isomers (rotamers).[6] The relative orientation of the furoyl group with respect to the piperidine ring significantly impacts the molecule's overall shape and electrostatic potential.

Computational Workflow for Conformational Analysis

A robust computational investigation of N-furoyl piperidine's conformation follows a multi-step process designed to thoroughly explore the potential energy landscape.

References

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Conformational preferences of proline analogues with different ring size - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, crystal structure, Hirshfeld surface analysis, DFT, molecular docking and molecular dynamic simulation studies of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: A Robust Synthesis of 1-(Furan-2-carbonyl)piperidine-2-carboxylic Acid

Abstract

This document provides a comprehensive guide for the synthesis of 1-(Furan-2-carbonyl)piperidine-2-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and drug development. The protocol details the N-acylation of piperidine-2-carboxylic acid with furan-2-carbonyl chloride via a modified Schotten-Baumann reaction. We delve into the mechanistic underpinnings of this classic transformation, offering a detailed, step-by-step experimental procedure designed for high yield and purity. This guide includes critical process parameters, characterization data, troubleshooting advice, and visual workflows to ensure successful and reproducible synthesis for researchers in organic synthesis and pharmaceutical development.

Introduction and Scientific Context

N-acyl amino acids (NAAs) are a diverse class of molecules with significant biological activities and broad utility as synthetic intermediates.[1][2] The incorporation of a furan-2-carboxamide moiety, a known pharmacophore present in numerous bioactive compounds, onto a piperidine-2-carboxylic acid scaffold yields a molecule with considerable potential for generating novel chemical entities.[3][4][5] The target compound, this compound (CAS: 1025450-05-8), serves as a chiral building block for more complex molecular architectures.[6]

The synthetic strategy outlined herein employs the Schotten-Baumann reaction, a robust and widely-used method for acylating amines and alcohols.[7][8] This method is particularly well-suited for the N-acylation of amino acids, as it operates under conditions that preserve the integrity of the carboxylic acid functionality. The reaction proceeds by treating the amino acid with an acid chloride in the presence of a base, which serves to neutralize the hydrogen chloride byproduct, thereby driving the reaction to completion.[9][10]

Reaction Mechanism and Rationale

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The key to the Schotten-Baumann reaction's success is the use of an aqueous base, which performs two critical functions:

-

Deprotonation: The base deprotonates the secondary amine of piperidine-2-carboxylic acid, enhancing its nucleophilicity.

-

Acid Scavenging: It neutralizes the hydrochloric acid (HCl) generated during the reaction. Without the base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[9][10]

The reaction is typically performed in a two-phase system (e.g., water and an organic solvent), which helps to control the reaction rate and minimize the hydrolysis of the reactive acyl chloride.[7]

Caption: Figure 1: Mechanism of N-Acylation.

Detailed Experimental Protocol

This protocol is optimized for a laboratory scale synthesis, yielding high-purity product.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Piperidine-2-carboxylic acid | ≥98% | Standard Supplier | Can be racemic or enantiomerically pure. |

| Furan-2-carbonyl chloride | ≥98% | Standard Supplier | Highly reactive, handle in fume hood. |

| Sodium Hydroxide (NaOH) | Reagent Grade | Standard Supplier | Used to prepare a 2 M aqueous solution. |

| Dichloromethane (DCM) | ACS Grade | Standard Supplier | Solvent for acyl chloride. |

| Hydrochloric Acid (HCl) | Concentrated | Standard Supplier | Used for product precipitation. |

| Deionized Water | |||

| Magnetic Stirrer & Stir Bar | |||

| Ice Bath | |||

| Round-bottom flask (250 mL) | |||

| Addition Funnels (2) | |||

| Büchner Funnel & Filter Paper | |||

| pH paper or pH meter |

Synthetic Procedure

Caption: Figure 2: Experimental Workflow Diagram.

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve piperidine-2-carboxylic acid (1.0 eq) in a 2 M aqueous solution of sodium hydroxide (2.5 eq).

-

Cooling: Place the flask in an ice bath and stir the solution until the temperature reaches 0-5 °C.

-

Reagent Addition: While maintaining the temperature at 0-5 °C, add furan-2-carbonyl chloride (1.1 eq), dissolved in a minimal amount of dichloromethane, and a 2 M NaOH solution (1.5 eq) dropwise and simultaneously from two separate addition funnels over a period of 30-45 minutes.

-

Expert Insight: The simultaneous addition is crucial. It ensures the reaction medium remains basic (pH 9-11), which keeps the amine nucleophilic while minimizing the competing hydrolysis of the highly reactive furan-2-carbonyl chloride.[7] Monitor the pH periodically.

-

-

Reaction: After the addition is complete, continue stirring the mixture in the ice bath for an additional hour. Then, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

-

Work-up: Transfer the reaction mixture to a separatory funnel. Wash the aqueous layer with dichloromethane (2 x 20 mL) to remove any unreacted furan-2-carbonyl chloride and other organic impurities. Discard the organic layers.

-

Precipitation: Cool the aqueous layer in an ice bath and slowly acidify it by adding concentrated hydrochloric acid dropwise with stirring until the pH reaches approximately 2. A white precipitate of the product should form.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold deionized water to remove inorganic salts.

-

Drying: Dry the purified product in a vacuum oven at 40-50 °C to a constant weight.

Quantitative Data and Characterization

Stoichiometry Table

| Compound | MW ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |

| Piperidine-2-carboxylic acid | 129.16 | 1.0 | 10.0 | 1.29 g |

| Furan-2-carbonyl chloride | 130.52 | 1.1 | 11.0 | 1.44 g (1.05 mL) |

| Sodium Hydroxide (NaOH) | 40.00 | 4.0 | 40.0 | 20 mL of 2 M soln. |

Expected Results

-

Product: this compound[6]

-

Appearance: White to off-white solid

-

Molecular Formula: C₁₁H₁₃NO₄[6]

-

Molecular Weight: 223.23 g/mol [6]

-

Expected Yield: 75-85%

Analytical Characterization

To confirm the identity and purity of the synthesized compound, the following analytical techniques are recommended:

-

¹H NMR: Expect characteristic signals for the furan ring protons, the piperidine ring protons, and the absence of the N-H proton from the starting material.

-

¹³C NMR: Expect signals corresponding to the amide carbonyl, carboxylic acid carbonyl, and the distinct carbons of the furan and piperidine rings.

-

Mass Spectrometry (HRMS): For C₁₁H₁₃NO₄, the expected exact mass for [M+H]⁺ is 224.0866.

-

FTIR Spectroscopy: Look for characteristic absorption bands: a broad O-H stretch for the carboxylic acid (~3000 cm⁻¹), a strong C=O stretch for the amide (~1630 cm⁻¹), and another C=O stretch for the carboxylic acid (~1720 cm⁻¹).[11]

Troubleshooting and Critical Considerations

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Yield | 1. Excessive hydrolysis of furan-2-carbonyl chloride. 2. Incomplete reaction. 3. Product loss during work-up. | 1. Ensure the reaction temperature is maintained at 0-5 °C during addition. Add the acyl chloride slowly. 2. Confirm pH is consistently basic (9-11) during addition. Extend reaction time at room temperature. 3. Ensure complete precipitation by acidifying to pH 2. Minimize the amount of cold water used for washing the precipitate. |

| Oily Product / Failure to Solidify | Presence of impurities or residual solvent. | Try triturating the oil with a non-polar solvent like hexanes or diethyl ether to induce crystallization. If that fails, purification by column chromatography may be necessary. |

| Reaction Mixture Becomes Acidic | Insufficient base added to neutralize the generated HCl. | Add the 2 M NaOH solution at a slightly faster rate than the acyl chloride to maintain a basic pH. Have an additional aliquot of base ready to add if the pH drops. |

Safety Note: Furan-2-carbonyl chloride is corrosive and a lachrymator. Always handle it in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction can be exothermic; careful temperature control is essential.

Conclusion

The Schotten-Baumann N-acylation protocol described provides an efficient, reliable, and scalable method for the synthesis of this compound from commercially available starting materials. By carefully controlling key parameters such as temperature and pH, researchers can consistently obtain the desired product in high yield and purity. This application note serves as a practical guide for chemists engaged in the synthesis of complex heterocyclic molecules for pharmaceutical and materials science applications.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Matiichuk Y. Synthesis and biological activity of furancarboxylic acid derivatives [uacademic.info]

- 5. researchgate.net [researchgate.net]

- 6. This compound 95.00% | CAS: 1025450-05-8 | AChemBlock [achemblock.com]

- 7. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 8. SATHEE: Chemistry Schotten Baumann Reaction [satheeneet.iitk.ac.in]

- 9. Schotten-Baumann Reaction [organic-chemistry.org]

- 10. byjus.com [byjus.com]

- 11. researchgate.net [researchgate.net]

One-Pot Synthesis of N-Acyl Piperidine Derivatives: A Detailed Guide for Researchers

Introduction: The Enduring Significance of the Piperidine Scaffold in Medicinal Chemistry

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a vast array of pharmaceuticals and biologically active natural products.[1][2][3] This six-membered nitrogen-containing heterocycle offers a unique combination of properties that make it highly attractive for drug design. Its three-dimensional structure allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets.[4] Furthermore, the piperidine nucleus can favorably influence a molecule's physicochemical properties, such as lipophilicity and aqueous solubility, thereby enhancing its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).[4]

The N-acyl piperidine moiety, in particular, is a common feature in numerous therapeutic agents, contributing to their efficacy and target specificity. The introduction of an acyl group on the piperidine nitrogen can modulate the compound's basicity, polarity, and ability to participate in hydrogen bonding, all of which are critical for molecular recognition and biological activity.[5] Consequently, the development of efficient and versatile methods for the synthesis of N-acyl piperidine derivatives is of paramount importance to researchers in drug discovery and development.

This application note provides detailed protocols for two distinct and robust one-pot methodologies for the synthesis of N-acyl piperidine derivatives. One-pot syntheses, particularly those involving tandem or multicomponent reactions, offer significant advantages over traditional multi-step approaches by improving operational simplicity, reducing waste, and increasing overall efficiency.[6] The protocols presented herein are designed to be readily implemented in a laboratory setting and are accompanied by mechanistic insights to provide a deeper understanding of the underlying chemical transformations.

Protocol 1: One-Pot Tandem Synthesis of N-Substituted Piperidines from Halogenated Amides

This protocol details a highly efficient one-pot procedure for the synthesis of N-substituted piperidines from readily available halogenated amides. The reaction proceeds through a tandem sequence of amide activation, reduction, and intramolecular nucleophilic substitution, offering a metal-free and operationally simple route to a diverse range of piperidine derivatives.[7][8]

Mechanistic Rationale

The causality behind this one-pot synthesis lies in a carefully orchestrated sequence of reactions within a single reaction vessel. The process begins with the activation of the secondary amide using trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a mild base, 2-fluoropyridine. This activation generates a highly reactive nitrilium ion intermediate. Subsequently, sodium borohydride (NaBH₄), a mild reducing agent, is introduced to reduce the nitrilium ion to the corresponding tertiary amine. The final step involves an intramolecular nucleophilic substitution, where the newly formed amine displaces the terminal halide to form the piperidine ring. The entire sequence is performed in one pot, obviating the need for isolation and purification of intermediates, which significantly enhances the efficiency of the synthesis.[8][9]

Caption: Workflow for the one-pot tandem synthesis of N-acyl piperidines.

Experimental Protocol

Materials:

-

Secondary halogenated amide (e.g., N-(2-phenylethyl)-5-chloropentanamide)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

2-Fluoropyridine

-

Trifluoromethanesulfonic anhydride (Tf₂O)

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., argon), dissolve the secondary halogenated amide (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂).[6]

-

Add 2-fluoropyridine (1.2 equiv) to the solution.[6]

-

Cool the mixture to -78 °C using a dry ice/acetone bath.[6]

-

Add trifluoromethanesulfonic anhydride (Tf₂O, 1.1 equiv) dropwise to the cooled solution and stir for 30 minutes.[6]

-

To the reaction mixture, add methanol (MeOH) followed by sodium borohydride (NaBH₄, 2.0 equiv).[6]

-

Allow the reaction to warm to room temperature and continue stirring for an additional 2 hours.[6]

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the product with dichloromethane (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel to obtain the desired N-substituted piperidine.[6]

| Substrate (Halogenated Amide) | Product (N-Substituted Piperidine) | Yield (%) |

| N-benzyl-5-chloropentanamide | 1-benzoylpiperidine | 85 |

| N-(4-methoxybenzyl)-5-chloropentanamide | 1-(4-methoxybenzoyl)piperidine | 82 |

| N-phenethyl-5-chloropentanamide | 1-phenethylpiperidine | 88 |

| N-butyl-5-chloropentanamide | 1-pentanoylpiperidine | 75 |

Table 1: Representative yields for the one-pot synthesis of N-substituted piperidines from various halogenated amides.

Protocol 2: One-Pot, Three-Component Synthesis of Highly Functionalized Piperidines

This protocol outlines a versatile and environmentally friendly one-pot, three-component synthesis of highly functionalized piperidines. This method involves the condensation of an aromatic aldehyde, an amine, and a β-ketoester, often facilitated by a catalyst, to generate a diverse range of piperidine derivatives in a single step.[10] While this specific protocol leads to a tetrahydropyridine derivative, it serves as a crucial precursor that can be readily N-acylated in a subsequent step or in a one-pot fashion by including an acylating agent.

Mechanistic Rationale

The efficiency of this multicomponent reaction stems from the domino sequence of bond-forming events. The reaction is believed to initiate with the formation of an enamine from the reaction of the amine and the β-ketoester. Concurrently, the aromatic aldehyde reacts with another molecule of the amine to form an imine. A subsequent Michael addition of the enamine to the imine, followed by an intramolecular cyclization and dehydration, leads to the formation of the highly substituted piperidine ring. The use of a catalyst, such as a nano-crystalline solid acid, can significantly accelerate the reaction rate and improve the yield.[10]

Caption: Workflow for the one-pot, three-component synthesis of functionalized piperidines.

Experimental Protocol

Materials:

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Amine (e.g., aniline)

-

β-Ketoester (e.g., ethyl acetoacetate)

-

Ethanol

-

Catalyst (e.g., nano-sulfated zirconia)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a solution of the amine (2 mmol) and the β-ketoester (1 mmol) in ethanol (10 mL), add the catalyst (e.g., 10 mol% nano-sulfated zirconia).[10]

-

Stir the mixture at room temperature for a few minutes.

-

Add the aromatic aldehyde (2 mmol) to the reaction mixture.

-

Continue stirring at room temperature for the time indicated by TLC monitoring until the starting materials are consumed.

-

After completion of the reaction, filter the catalyst.

-

The solvent is evaporated under reduced pressure.

-

The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure functionalized piperidine derivative.

| Aromatic Aldehyde | Amine | β-Ketoester | Product | Yield (%) |

| Benzaldehyde | Aniline | Ethyl acetoacetate | Ethyl 4-phenyl-2,6-diphenyl-1,2,5,6-tetrahydropyridine-3-carboxylate | 92 |

| 4-Chlorobenzaldehyde | Aniline | Ethyl acetoacetate | Ethyl 4-(4-chlorophenyl)-2,6-diphenyl-1,2,5,6-tetrahydropyridine-3-carboxylate | 90 |

| 4-Methoxybenzaldehyde | Aniline | Ethyl acetoacetate | Ethyl 4-(4-methoxyphenyl)-2,6-diphenyl-1,2,5,6-tetrahydropyridine-3-carboxylate | 95 |

| Benzaldehyde | 4-Methylaniline | Methyl acetoacetate | Methyl 4-phenyl-2,6-di-p-tolyl-1,2,5,6-tetrahydropyridine-3-carboxylate | 88 |

Table 2: Representative yields for the one-pot, three-component synthesis of highly functionalized piperidines.

Conclusion

The one-pot synthetic strategies detailed in this application note provide researchers with efficient, reliable, and versatile methods for the preparation of N-acyl piperidine derivatives. The tandem synthesis from halogenated amides offers a metal-free approach with broad substrate scope. The three-component reaction provides rapid access to highly functionalized piperidine scaffolds that are valuable precursors for a wide range of N-acyl derivatives. By understanding the underlying mechanistic principles, scientists can further optimize these protocols and adapt them to their specific synthetic needs, thereby accelerating the discovery and development of novel piperidine-based therapeutic agents.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ijnrd.org [ijnrd.org]

- 4. thieme-connect.de [thieme-connect.de]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. [PDF] One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines | Semantic Scholar [semanticscholar.org]

- 8. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines | MDPI [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. bcc.bas.bg [bcc.bas.bg]

Application Notes and Protocols for EDC/HOBt-Mediated Amide Bond Formation with Piperidine Acids

Introduction

The formation of the amide bond is a cornerstone reaction in the synthesis of pharmaceuticals, peptides, and other biologically active molecules.[1] Among the myriad of available methods, the carbodiimide-mediated coupling, particularly using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt), remains a widely adopted and cost-effective strategy.[2][3] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the principles and practical application of EDC/HOBt chemistry for the coupling of carboxylic acids with amines, with a special focus on substrates containing the piperidine moiety.

Piperidine rings are prevalent structural motifs in numerous drug candidates and approved medicines. Their inherent basicity and potential for steric hindrance can present unique challenges in amide bond formation. This document will elucidate the mechanistic rationale behind the EDC/HOBt system, offer detailed, field-proven protocols, and provide troubleshooting guidance to empower researchers to successfully navigate these critical synthetic transformations.

The Mechanistic Synergy of EDC and HOBt

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process.[4] Coupling reagents like EDC are employed to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

The mechanism of EDC/HOBt-mediated amide bond formation proceeds through a multi-step pathway designed to maximize efficiency and minimize common side reactions, most notably racemization of chiral centers.[5][6]

-

Activation of the Carboxylic Acid: The reaction is initiated by the addition of the carboxylic acid to the carbodiimide (EDC). This forms a highly reactive O-acylisourea intermediate.[2][4]

-

The Critical Role of HOBt: While the O-acylisourea is reactive, it is also unstable and prone to an intramolecular rearrangement to form a stable N-acylurea byproduct, which is a common cause of low yields.[2] Furthermore, this intermediate is susceptible to racemization, particularly with chiral carboxylic acids.[5][6] HOBt acts as an essential additive by rapidly intercepting the O-acylisourea to form an HOBt-active ester.[4][5][7]

-

Amide Bond Formation: This HOBt-ester is more stable than the O-acylisourea, yet sufficiently reactive to readily undergo nucleophilic attack by the amine, yielding the desired amide bond and regenerating HOBt, which can then participate in another catalytic cycle.[8][9] The use of HOBt significantly enhances the reaction rate and suppresses racemization.[5][10]

The overall reaction is stoichiometric in EDC, which is converted to a water-soluble urea byproduct, facilitating its removal during aqueous workup.[11][12]

Diagram: EDC/HOBt Coupling Mechanism

Caption: Mechanism of EDC/HOBt-mediated amide bond formation.

Special Considerations for Piperidine-Containing Substrates

The successful coupling of piperidine-containing carboxylic acids or amines requires attention to several key factors:

-

Basicity of the Piperidine Nitrogen: The piperidine nitrogen is basic and can be protonated under acidic conditions. If the amine component is a salt (e.g., hydrochloride), a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) is required to liberate the free amine for the coupling reaction.[4][13] An excess of base is typically used to also neutralize the HCl salt of EDC if EDC·HCl is used.

-

N-Acylation of Piperidine: If the piperidine ring itself is the amine nucleophile (i.e., a secondary amine), the reaction proceeds as expected. However, if the piperidine is part of the carboxylic acid component and contains an unprotected secondary amine, there is a risk of undesired self-coupling or oligomerization. In such cases, protection of the piperidine nitrogen (e.g., with a Boc or Cbz group) may be necessary prior to the coupling reaction.[14]

-

Steric Hindrance: Sterically hindered piperidine derivatives may react more slowly. In such cases, increasing the reaction time, temperature, or considering more potent coupling reagents like HATU may be beneficial.[2][15]

Experimental Protocols

The following protocols are provided as a general guideline and should be optimized for specific substrates.

Protocol 1: General Procedure for EDC/HOBt Coupling

This protocol outlines a standard method for amide bond formation using EDC in the presence of HOBt.[14][16]

Materials:

-

Carboxylic Acid (1.0 equiv)

-

Amine or Amine Salt (1.0 - 1.2 equiv)

-

EDC·HCl (1.1 - 1.5 equiv)

-

HOBt (1.1 - 1.5 equiv)

-

DIPEA or TEA (2.0 - 3.0 equiv, if using an amine salt)

-

Anhydrous DMF or DCM

-

Standard workup reagents (e.g., water, 1N HCl, saturated aqueous NaHCO₃, brine, anhydrous Na₂SO₄)

Procedure:

-

To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).

-

Dissolve the mixture in an appropriate volume of anhydrous DMF or DCM (to achieve a concentration of 0.1-0.5 M).

-

Cool the solution to 0 °C in an ice bath with stirring.

-

Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

-

If an amine salt is used, add DIPEA (2.5 equiv) dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 8 to 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the consumption of the limiting starting material is observed.[4][16]

-

Upon completion, dilute the reaction mixture with a suitable organic solvent such as ethyl acetate.

-

Wash the organic phase sequentially with water (to remove the EDC byproduct), 1N HCl, saturated aqueous NaHCO₃, and brine.[4][16]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography or recrystallization to obtain the pure amide.[4]

Diagram: Experimental Workflow for EDC/HOBt Coupling

Caption: A typical workflow for amide bond formation using EDC/HOBt.

Data Presentation: Reagent Stoichiometry and Reaction Conditions

| Reagent | Stoichiometry (equiv) | Purpose |

| Carboxylic Acid | 1.0 | Substrate |

| Amine | 1.0 - 1.2 | Nucleophile |

| EDC·HCl | 1.1 - 1.5 | Coupling Reagent |

| HOBt | 1.1 - 1.5 | Additive to suppress racemization and side reactions |

| DIPEA/TEA | 2.0 - 3.0 | Base to deprotonate amine salt and neutralize EDC·HCl |

| Solvent | - | Anhydrous DMF or DCM |

| Temperature | - | 0 °C to Room Temperature |

| Time | - | 8 - 24 hours |

Troubleshooting Common Issues

| Problem | Potential Cause | Suggested Solution |

| Low to No Product Formation | Inactive coupling agents. | Use fresh or properly stored EDC and HOBt. EDC is moisture-sensitive.[15] |

| Incorrect pH. | The reaction should be run at a slightly basic pH (7-9) to ensure the amine is deprotonated and nucleophilic. Add a non-nucleophilic base like DIPEA.[15] | |

| Steric hindrance at the reaction site. | Consider a more potent coupling agent (e.g., HATU, HBTU). Increase reaction temperature or time.[15] | |

| Presence of Unreacted Starting Materials | Insufficient equivalents of one reactant. | Use a slight excess (1.1-1.2 equivalents) of the non-limiting reagent. |

| Incomplete reaction. | Increase reaction time or temperature. Monitor the reaction by TLC or LC-MS to confirm completion.[15] | |

| Formation of Significant Impurities | Side reaction of the activated carboxylic acid. | Ensure HOBt is added to form the more stable HOBt-ester.[15] |

| Epimerization of chiral centers. | Use a racemization-suppressing additive like HOBt. Keep the reaction temperature low.[15] | |

| Difficulty in Purification | Water-soluble byproducts remaining. | Ensure thorough aqueous washes during workup to remove EDC-urea and excess HOBt.[17] |

| Residual DMF. | If using DMF, wash the organic layer with 5% LiCl solution or water multiple times.[17] |

Conclusion

The EDC/HOBt coupling system is a robust and versatile method for the synthesis of amides, including those derived from challenging piperidine-containing substrates. A thorough understanding of the reaction mechanism, careful consideration of the specific properties of the substrates, and optimization of reaction conditions are paramount for achieving high yields and purity. By following the detailed protocols and troubleshooting guidance provided in these application notes, researchers can confidently employ this powerful synthetic tool in their drug discovery and development endeavors.

References

- 1. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. royalsocietypublishing.org [royalsocietypublishing.org]

- 8. luxembourg-bio.com [luxembourg-bio.com]

- 9. researchgate.net [researchgate.net]

- 10. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 11. peptide.com [peptide.com]

- 12. organic-synthesis.com [organic-synthesis.com]

- 13. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. reddit.com [reddit.com]

Application Notes and Protocols: In Vitro Biological Evaluation of Furan Hybrid Molecules

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Furan Moiety as a Privileged Scaffold in Drug Discovery

The furan ring, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, recognized for its versatile role in the architecture of pharmacologically active compounds.[1][2] Its unique steric and electronic properties allow it to act as a bioisostere for other aromatic systems, like phenyl rings, often enhancing drug-receptor interactions, improving metabolic stability, and modulating bioavailability.[1] Furan derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[1][2][3] This has established the furan nucleus as a "privileged scaffold" in the design of novel therapeutics.[2]

The creation of hybrid molecules—single chemical entities composed of two or more distinct pharmacophores—is a powerful strategy in modern drug design. By covalently linking a furan scaffold with another biologically active moiety, researchers aim to develop synergistic or multi-target agents with enhanced efficacy and potentially novel mechanisms of action.

This comprehensive guide provides a structured framework and detailed protocols for the initial, critical phase of drug discovery: the in vitro biological evaluation. We will detail robust, validated assays to systematically screen and characterize the anticancer, antimicrobial, and anti-inflammatory potential of novel furan hybrid molecules. The methodologies are designed to generate reliable, reproducible data, forming the empirical foundation for further preclinical development.

Section 1: In Vitro Anticancer Activity Evaluation

The evaluation of novel furan hybrids for anticancer activity is a primary focus in drug discovery.[4] The initial goal is to quantify a compound's ability to inhibit cancer cell growth and to begin elucidating its mechanism of action. A multi-assay approach is essential for generating a comprehensive preliminary profile.

1.1. Foundational Assay: Cell Viability and Cytotoxicity Screening

The first step is to determine the concentration-dependent effect of the furan hybrid molecules on the viability and metabolic activity of cancer cells. The MTT and SRB assays are two of the most widely used, reliable, and cost-effective methods for this purpose.[5][6]

Causality Behind Experimental Choices:

-

Why MTT or SRB? The MTT assay measures mitochondrial dehydrogenase activity, a hallmark of metabolically active, viable cells.[7] The SRB assay, conversely, quantifies total cellular protein content, which is proportional to cell mass.[5][8][9] Using one of these assays provides a robust measure of cytotoxicity. Running both can help identify potential assay artifacts; for instance, a compound that interferes with mitochondrial function might show potent activity in the MTT assay but less so in the SRB assay.[6]

-

Choice of Cell Lines: A panel of cancer cell lines from different tissue origins (e.g., breast, lung, colon) should be used to assess the breadth of activity.[6][10] Including a non-malignant cell line (e.g., normal fibroblasts) is crucial for determining a preliminary "selectivity index"—a measure of the compound's toxicity toward cancer cells versus normal cells.[6]

Caption: General workflow for determining the IC50 of furan hybrids.

This protocol is adapted from standard procedures for assessing cell metabolic activity.[11][12] The principle is based on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals by mitochondrial dehydrogenases in living cells.[7]

Materials:

-

Human cancer cell lines

-

Appropriate culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin[13]

-

96-well flat-bottom plates

-

Furan hybrid compounds, positive control (e.g., Doxorubicin), vehicle control (e.g., DMSO)

-

MTT solution (5 mg/mL in sterile PBS)[13]

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[12][13]

-

Compound Treatment: Prepare serial dilutions of the furan hybrid compounds (e.g., 0.1 to 100 µM). Remove the old medium and add 100 µL of fresh medium containing the desired concentrations of the compounds, a vehicle control, and a positive control.[13]

-

MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for another 3-4 hours at 37°C.[13]

-

Formazan Solubilization: Carefully aspirate the medium. Add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals.[13] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14]

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[13]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).[13]

This protocol is based on the ability of the SRB dye to bind stoichiometrically to cellular proteins under mildly acidic conditions.[5][9]

Materials:

-

Items from Protocol 1.1, excluding MTT and its solubilizer.

-

Fixative solution: 10% (w/v) Trichloroacetic acid (TCA)[8][15]

-

SRB solution: 0.4% (w/v) SRB in 1% (v/v) acetic acid

-

Wash solution: 1% (v/v) acetic acid[8]

-